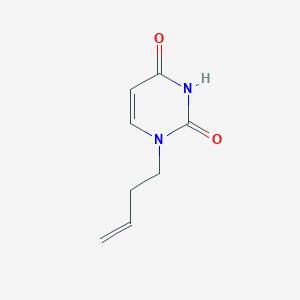
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a brominated phenoxy group, which can impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-(aminomethyl)phenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-(aminomethyl)-4-bromophenol.
Etherification: The brominated phenol is then reacted with 6-bromohexanoic acid in the presence of a base such as potassium carbonate to form the ether linkage, resulting in 6-(2-(aminomethyl)-4-bromophenoxy)hexanoic acid.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols from the ester group.
科学的研究の応用
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The brominated phenoxy group can enhance binding affinity to certain molecular targets, while the ester group can facilitate cellular uptake and metabolism.
類似化合物との比較
Ethyl 6-(2-(aminomethyl)-4-bromophenoxy)hexanoate can be compared with other similar compounds, such as:
Ethyl 6-(2-(aminomethyl)-4-chlorophenoxy)hexanoate: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.
Ethyl 6-(2-(aminomethyl)-4-fluorophenoxy)hexanoate:
Ethyl 6-(2-(aminomethyl)-4-iodophenoxy)hexanoate:
Each of these compounds has unique properties due to the different halogen atoms, which can influence their chemical behavior and applications.
特性
IUPAC Name |
ethyl 6-[2-(aminomethyl)-4-bromophenoxy]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-2-19-15(18)6-4-3-5-9-20-14-8-7-13(16)10-12(14)11-17/h7-8,10H,2-6,9,11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHADQFECMRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCOC1=C(C=C(C=C1)Br)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl[6-(pyrrolidin-1-yl)hexyl]amine](/img/structure/B7895644.png)
![6-([1,1'-Biphenyl]-4-yloxy)hexan-1-amine](/img/structure/B7895645.png)




![[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine](/img/structure/B7895712.png)
![N-(2-{[(3-methyloxetan-3-yl)methyl]amino}ethyl)acetamide](/img/structure/B7895724.png)

